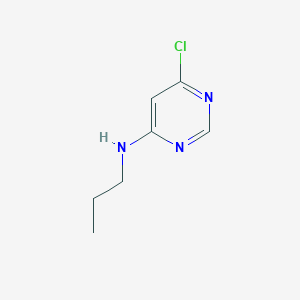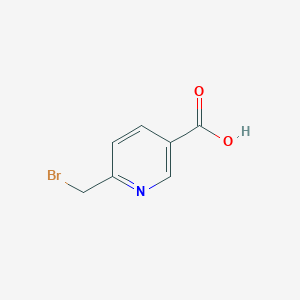
2-(4-Aminopyridin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It features a pyridine ring substituted with an amino group at the 4-position and an acetonitrile group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyridin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine and acetonitrile.
Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with sodium cyanide to form 2-cyanopyridine.
Amination: The 2-cyanopyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to enhance reaction efficiency and yield.
- Employing catalysts to lower reaction temperatures and improve selectivity.
- Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 2-(4-Aminopyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Primary amines with the structure 2-(4-Aminopyridin-2-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
2-(4-Aminopyridin-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(4-Aminopyridin-2-yl)acetonitrile depends on its application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter degradation.
Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.
相似化合物的比较
2-(4-Aminopyridin-3-yl)acetonitrile: Similar structure but with the amino group at the 3-position.
2-(4-Aminopyridin-5-yl)acetonitrile: Amino group at the 5-position.
2-(4-Aminopyridin-6-yl)acetonitrile: Amino group at the 6-position.
Uniqueness: 2-(4-Aminopyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of compounds with targeted biological activity.
属性
IUPAC Name |
2-(4-aminopyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGSAGXXJFWLAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619254 |
Source


|
| Record name | (4-Aminopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415912-70-8 |
Source


|
| Record name | (4-Aminopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)












